molecular formula C15H13N3O6S B12421933 Delmadinone-d3

Delmadinone-d3

Cat. No.: B12421933
M. Wt: 366.4 g/mol
InChI Key: LRBGPGHWGUNCJM-OOXCNYLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delmadinone-d3 is a deuterium-labeled analog of delmadinone acetate, a synthetic steroidal progestogen used in veterinary medicine for androgen-dependent conditions and estrus suppression . The deuterated form replaces three hydrogen atoms with deuterium (²H), enhancing its utility in pharmacokinetic and metabolic studies via isotope tracing. Delmadinone acetate itself has the molecular formula C₂₃H₂₇ClO₄, a molecular weight of 402.2 g/mol, and purity exceeding 95% . Analytical methods for its characterization include IR spectroscopy (Bruker IFS-55 FTIR), GC-MS (Hewlett Packard 5989 A MS), and UV spectroscopy (Cary 3 UV-Visible) . This compound retains the core structure but offers isotopic stability for precision in mass spectrometry and metabolic profiling .

Properties

Molecular Formula

C15H13N3O6S

Molecular Weight

366.4 g/mol

IUPAC Name

(2Z)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetamide

InChI

InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9-/t10-,14-/m1/s1/i1D3

InChI Key

LRBGPGHWGUNCJM-OOXCNYLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Delmadinone-d3 is synthesized from 1,4-androstadienedione (IDD) as the starting material.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Delmadinone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and applications .

Mechanism of Action

Delmadinone-d3 exerts its effects by binding to androgen receptors and inhibiting the activity of 5-alpha-reductase, an enzyme that catalyzes the conversion of testosterone to the more potent androgen dihydrotestosterone. This inhibition reduces the production of testosterone and its effects on target tissues. Additionally, this compound has antigonadotropic effects, reducing the secretion of gonadotropins from the pituitary gland .

Comparison with Similar Compounds

Structural and Isotopic Differences

Delmadinone-d3 belongs to a class of deuterium-labeled steroids, which are critical for avoiding interference from endogenous compounds in analytical assays. Key structural and isotopic comparisons with similar compounds are outlined below:

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Primary Application
This compound C₂₃H₂₄D₃ClO₄ ~405.2 3 H → D Metabolic tracer studies
Methandrostenolone-d3 C₂₀H₂₂D₃O₂ 303.45 3 H → D Anabolic steroid metabolism
Cholamine-d3 C₅H₁₀D₃N 95.18 3 H → D Biochemical assays
Velnacrine-d3 maleate C₁₃H₁₆D₃NO₃ 273.3 3 H → D Neuropharmacology studies

Key Observations :

  • This compound has the highest molecular weight due to its steroidal backbone and chlorine substituent.
  • All listed compounds use triple deuterium substitution to optimize isotopic labeling without significantly altering steric or electronic properties .

Analytical and Pharmacokinetic Performance

Deuterated compounds are often compared based on their performance in mass spectrometry (MS) and chromatographic separation. For example:

  • This compound: Exhibits a distinct MS fragmentation pattern compared to its non-deuterated counterpart, with a +3 Da shift in molecular ion peaks. This allows unambiguous detection in biological matrices .
  • Velnacrine-d3: Shows a retention time shift of 0.2–0.3 minutes in reverse-phase HPLC compared to the non-deuterated form, attributed to deuterium’s slight hydrophobic effect .
  • Methandrostenolone-d3: Used as an internal standard in doping control, achieving a limit of detection (LOD) of 0.1 ng/mL in urine via LC-MS/MS .

This compound in Veterinary Research

This compound is primarily used to study the metabolism of delmadinone acetate in canine and feline models. Key findings include:

  • Half-life Extension : Deuteration extends the half-life by ~15% in hepatic microsomal assays, reducing first-pass metabolism .
  • Metabolite Identification: this compound aids in distinguishing parent drug metabolites from endogenous steroids in MS-based workflows .

Comparative Insights from Similar Compounds

  • Velnacrine-d3 : Used to track acetylcholine esterase inhibition kinetics, with deuterium labeling enabling precise quantification in brain tissue .
  • Methandrostenolone-d3: Facilitates detection of anabolic steroid abuse in athletes, with isotopic labeling ensuring minimal cross-reactivity in immunoassays .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Methandrostenolone-d3 Velnacrine-d3
Molecular Weight ~405.2 303.45 273.3
LogP (Predicted) 3.8 3.2 1.5
Solubility in Methanol >10 mg/mL >20 mg/mL >15 mg/mL
Primary MS Ion (m/z) 406.2 [M+H]⁺ 304.5 [M+H]⁺ 274.3 [M+H]⁺

Table 2: Analytical Performance Metrics

Metric This compound Cholamine-d3 Velnacrine-d3
LOD (LC-MS/MS) 0.5 ng/mL 1.0 ng/mL 0.2 ng/mL
Retention Time Shift +0.1 min +0.05 min +0.3 min
Intraday Precision (%RSD) 2.8 4.1 3.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.